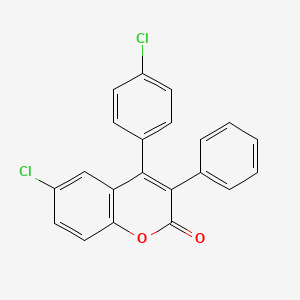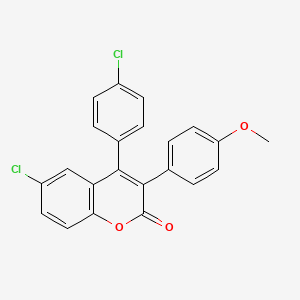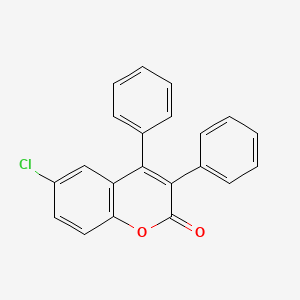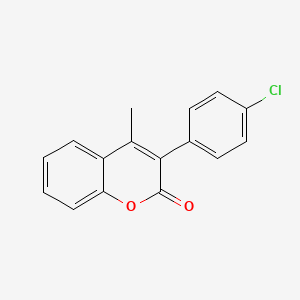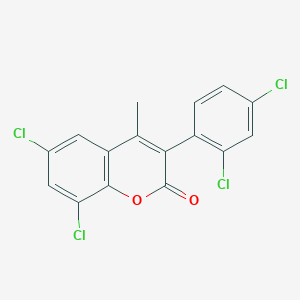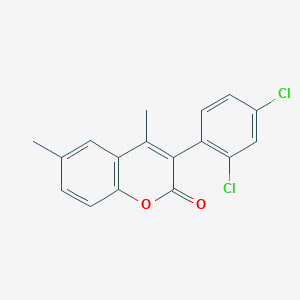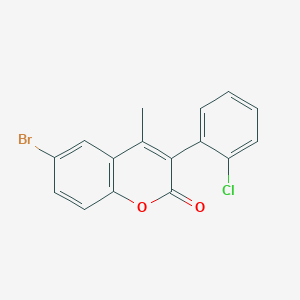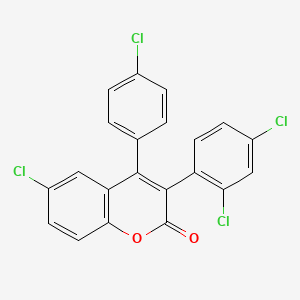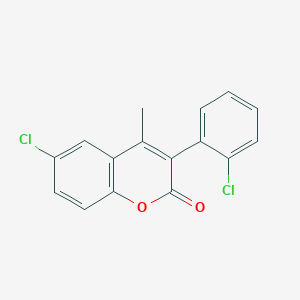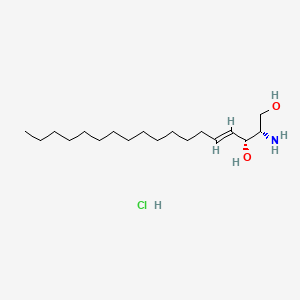
D-erythro-Sphingosine hydrochloride
Descripción general
Descripción
La esfingosina eritro (clorhidrato) es un derivado de la esfingosina, un alcohol amino de 18 carbonos con una cadena hidrocarbonada insaturada. La esfingosina es un componente principal de los esfingolípidos, que son constituyentes esenciales de las membranas celulares. La esfingosina eritro (clorhidrato) desempeña un papel crucial en diversos procesos biológicos, incluida la proliferación celular, la diferenciación y la apoptosis .
Mecanismo De Acción
La esfingosina eritro (clorhidrato) ejerce sus efectos interactuando con objetivos moleculares y vías específicas. Activa los canales TRPM3 e induce la desfosforilación de la proteína retinoblastoma . Además, inhibe la proteína quinasa C y las enzimas dependientes de la calmodulina, afectando diversos procesos celulares .
Compuestos similares:
Fitospingosina: Otra base de cadena larga que se encuentra en los esfingolípidos, conocida por su papel en la señalización celular y la función de barrera de la piel.
Dihidroesfingosina: Un derivado saturado de la esfingosina, involucrado en procesos biológicos similares pero con diferente bioactividad.
Unicidad: La esfingosina eritro (clorhidrato) es única debido a su interacción específica con los canales TRPM3 y sus potentes efectos inhibitorios sobre la proteína quinasa C y las enzimas dependientes de la calmodulina . Estas propiedades lo convierten en una herramienta valiosa en la investigación científica y las aplicaciones industriales.
Análisis Bioquímico
Biochemical Properties
D-erythro-Sphingosine hydrochloride: is known to interact with several key enzymes and proteins, influencing various biochemical reactions. One of its primary roles is as an inhibitor of protein kinase C (PKC), a family of enzymes that regulate numerous cellular functions. By inhibiting PKC, this compound can modulate signal transduction pathways that control cell proliferation and survival . Additionally, it activates protein phosphatase 2A (PP2A), which is involved in the dephosphorylation of various proteins, thereby affecting their activity and function . This compound also interacts with p32-kinase, enhancing its activity and further influencing cellular signaling .
Cellular Effects
The effects of This compound on cells are profound and multifaceted. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are enzymes that play a critical role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to and inhibits PKC, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, by activating PP2A, it promotes the dephosphorylation of key signaling molecules, leading to changes in their activity and stability . This compound also interacts with sphingosine-1-phosphate receptors, influencing various cellular processes such as migration, adhesion, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to degradation . Short-term exposure to this compound typically results in rapid activation or inhibition of target enzymes and signaling pathways. Long-term studies have shown that continuous exposure can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At low doses, it can effectively modulate signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the compound’s impact on cellular metabolism and organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling molecule that regulates cell growth, survival, and migration . This conversion is crucial for maintaining the balance between pro-apoptotic and pro-survival signals within the cell. Additionally, this compound can be phosphorylated by ceramide synthase, leading to the formation of ceramide, another bioactive lipid involved in stress responses and apoptosis .
Transport and Distribution
Within cells, This compound is transported and distributed by specific lipid transport proteins and vesicular trafficking mechanisms . It can localize to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by its interactions with lipid-binding proteins and its incorporation into membrane microdomains .
Subcellular Localization
The subcellular localization of This compound is critical for its function. It is often found in the plasma membrane, where it interacts with membrane-bound receptors and enzymes . Additionally, it can localize to the endoplasmic reticulum and mitochondria, influencing processes such as lipid metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de esfingosina eritro (clorhidrato) se puede lograr a través de varios métodos. Un método notable implica la olefina cruzada metatésis E-selectiva entre un alqueno terminal de cadena larga y un compuesto precursor . Otro enfoque incluye la síntesis directa a partir de clorhidrato de D-glucosamina a través del derivado de D-allosamina como intermedio clave .
Métodos de producción industrial: La producción industrial de esfingosina eritro (clorhidrato) a menudo implica el uso de enfoques de piscina quiral, auxiliares quirales y reacciones asimétricas para construir los centros estereogénicos continuos en la molécula . Estos métodos garantizan un alto rendimiento y pureza, lo que hace que el compuesto sea adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones: La esfingosina eritro (clorhidrato) experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo involucran nucleófilos como los iones hidróxido .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de esfingosina eritro, como la esfingosina eritro-1-fosfato, que es un lípido de señalización potente involucrado en diversos procesos celulares .
Aplicaciones Científicas De Investigación
La esfingosina eritro (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Phytosphingosine: Another long-chain base found in sphingolipids, known for its role in cell signaling and skin barrier function.
Dihydrosphingosine: A saturated derivative of sphingosine, involved in similar biological processes but with different bioactivity.
Uniqueness: Erythrosphingosine (hydrochloride) is unique due to its specific interaction with TRPM3 channels and its potent inhibitory effects on protein kinase C and calmodulin-dependent enzymes . These properties make it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIHJJLAPMAISR-ZNWYJMOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


